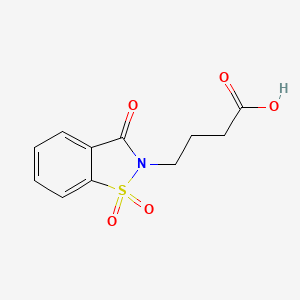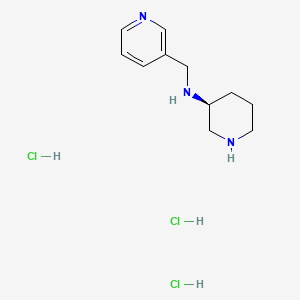![molecular formula C17H18BrClN4 B2948685 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1795438-63-9](/img/structure/B2948685.png)
1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is a complex organic compound with a significant array of chemical properties and applications. With its multiple functional groups, the compound possesses notable reactivity, making it an intriguing subject of study in various fields of research, particularly in chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine, one common route involves a multi-step process. Initial steps generally include the synthesis of the pyrazole ring by reacting 4-chlorophenylhydrazine with an appropriate alkyne under acidic conditions to form the 3-(4-chlorophenyl)-1H-pyrazole. Subsequent bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS). The brominated pyrazole is then reacted with formaldehyde and piperazine to form the desired compound. Industrial Production Methods: In an industrial setting, the synthesis would likely involve optimized conditions with large-scale reactors, controlled temperatures, and possibly continuous flow techniques to enhance efficiency and yield. Solvents such as ethanol or dimethyl sulfoxide (DMSO) could be employed to ensure proper dissolution and reactivity of intermediates.
化学反応の分析
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: Potentially via strong oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitutions may occur due to the presence of halogens and reactive positions on the pyrazole and piperazine rings. Common Reagents and Conditions Used in These Reactions: Common reagents include halogenating agents, reductive catalysts, and solvents like dichloromethane or acetonitrile. Conditions vary but often involve room or elevated temperatures and specific pH environments to drive the reactions. Major Products Formed from These Reactions: Major products include various substitution derivatives depending on the reacting nucleophile, oxidized intermediates, and reduced forms of the pyrazole and piperazine rings.
科学的研究の応用
Chemistry: This compound's reactivity makes it valuable for studying reaction mechanisms, testing new synthetic routes, and developing novel derivatives with enhanced properties. Biology: In biological research, it may serve as a ligand for studying interactions with proteins or enzymes, potentially leading to new insights in enzymology or signal transduction pathways. Medicine: In medicinal chemistry, its derivatives might exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development studies. Industry: Industrially, it can be employed in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.
作用機序
The compound's mechanism of action depends on its biological target. In a hypothetical scenario where it functions as a drug, it may bind to a specific enzyme or receptor, altering its activity through inhibition or activation. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with the compound disrupting or enhancing normal cellular pathways.
類似化合物との比較
When compared to other similar compounds, such as different substituted pyrazoles or piperazines, 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine stands out due to its unique substitution pattern and combination of functional groups, which may impart distinct physicochemical properties and biological activities. Similar compounds might include:
1-{[4-fluoro-3-(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
1-{[4-iodo-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
特性
IUPAC Name |
1-[[4-bromo-3-(4-chlorophenyl)pyrazol-1-yl]methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN4/c1-2-7-21-8-10-22(11-9-21)13-23-12-16(18)17(20-23)14-3-5-15(19)6-4-14/h1,3-6,12H,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQAAULUIGAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
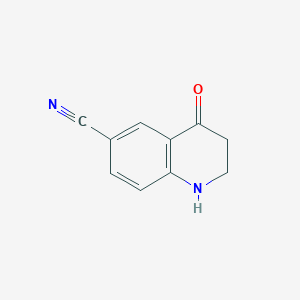

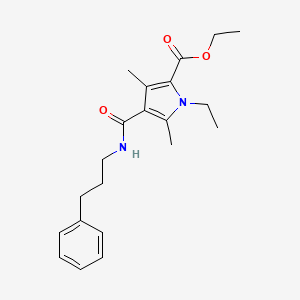
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
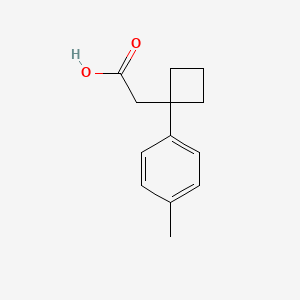
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
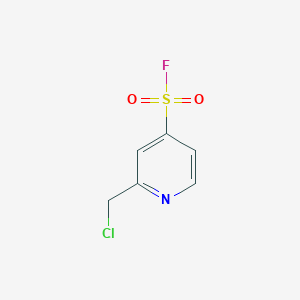
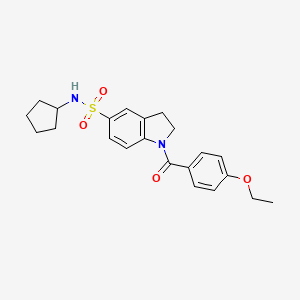
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2948619.png)
![N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2948621.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)
